A Technical Guide to (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest to the pharmaceutical and fine chemical industries. As a versatile chiral building block, it serves as a crucial intermediate in the asymmetric synthesis of numerous complex molecules, including active pharmaceutical ingredients (APIs). The presence of a stereogenic center at the α-carbon, combined with the electronic properties of the methoxy-substituted phenyl ring, makes it an invaluable tool for introducing chirality and modulating the biological activity of target compounds. This guide provides an in-depth examination of its chemical properties, common synthetic and analytical methodologies, key applications, and essential safety protocols, tailored for researchers and professionals in drug development and chemical synthesis. The hydrochloride salt form is particularly important as it enhances the compound's stability, crystallinity, and ease of handling compared to the free base.
Core Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are paramount for its effective use in a laboratory or industrial setting. The hydrochloride salt of (R)-1-(4-methoxyphenyl)ethanamine offers practical advantages, primarily improved water solubility and higher stability, which are critical for many synthetic and purification processes.
| Identifier | Value | Source |
| IUPAC Name | (1R)-1-(4-methoxyphenyl)ethan-1-amine hydrochloride | PubChem[1][2] |
| CAS Number | 22038-86-4 (for the R-enantiomer free base) | PubChem[1] |
| 90642-63-0 (for the hydrochloride salt) | Synquest Labs, PubChem[2][3] | |
| Molecular Formula | C₉H₁₄ClNO | Synquest Labs, PubChem[2][3] |
| Molecular Weight | 187.67 g/mol | Synquest Labs[3] |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)N.Cl | PubChem[2] |
| InChIKey | FYLBCUWOAFIYOW-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Data Summary
| Property | Value | Notes & Causality |
| Appearance | White to off-white crystalline powder | The salt formation with HCl typically results in a stable, crystalline solid, which is easier to handle and weigh accurately than the often-liquid free base.[4] |
| Solubility | Soluble in water (10 g/L for free base). | The hydrochloride salt form significantly increases aqueous solubility due to the ionic nature of the ammonium chloride group. This is a key advantage in downstream processing and formulation.[5] |
| Density | 1.024 g/mL at 20 °C (for free base) | This property of the free base is relevant for calculations in reactions where it is generated in situ.[5] |
| Melting Point | 150.4-153.9 °C | This reported range for a hydrochloride salt highlights its crystalline nature.[6] Melting points are a critical indicator of purity. |
Synthesis and Chiral Integrity
The commercial viability and utility of (R)-1-(4-methoxyphenyl)ethanamine hydrochloride are intrinsically linked to an efficient and stereoselective synthesis. While classical resolution of the racemic amine is possible, modern synthetic chemistry favors diastereoselective or enantioselective routes for their superior efficiency and atom economy. A prevalent method is the diastereoselective reductive amination of a prochiral ketone.
Causality in Synthetic Strategy: The chosen pathway, reductive amination using a chiral amine, is a well-established and robust method for inducing chirality. 4-methoxyacetophenone is a readily available, cost-effective starting material. The reaction proceeds via the formation of a chiral imine intermediate. The subsequent reduction is directed by the existing stereocenter of the chiral amine, leading to the preferential formation of one diastereomer. The final step involves the hydrogenolysis of the chiral auxiliary, which can often be recovered and reused, and the formation of the hydrochloride salt.
Caption: Quality control analytical workflow.
Summary of Key Analytical Data
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the aromatic protons (approx. 6.9-7.3 ppm), methoxy group (approx. 3.8 ppm), methine proton (CH-N), and methyl group (CH₃). The integration of these signals should match the molecular structure. | Confirms the chemical structure and checks for organic impurities. [7] |
| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon (approx. 55 ppm), and the two aliphatic carbons. | Provides further confirmation of the carbon skeleton. [7] |
| FTIR | Characteristic peaks for N-H stretching of the ammonium salt, C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (approx. 1610, 1515 cm⁻¹), and strong C-O stretching of the aryl ether (approx. 1250 cm⁻¹). [6] | Identifies key functional groups present in the molecule. |
| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₉H₁₃NO (approx. 152.1). | Confirms the molecular weight of the parent compound. |
| Chiral HPLC | Using a suitable chiral stationary phase, the R-enantiomer should appear as a single, sharp peak, well-resolved from the S-enantiomer, allowing for precise determination of enantiomeric excess (% ee). [6] | This is the most critical test to quantify the stereochemical purity. |
Applications in Research and Development
The utility of (R)-1-(4-methoxyphenyl)ethanamine hydrochloride stems from its identity as a primary chiral amine. This functionality allows it to be a versatile intermediate and building block.
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Chiral Building Block for APIs: This is its most significant application. It serves as a key starting material for multi-step syntheses of complex, stereochemically defined drug candidates. A patent indicates its potential as an intermediate for synthesizing compounds such as the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin and the platelet aggregation inhibitor Elarofiban. [6]* Chiral Resolving Agent: In its free base form, it can be used to resolve racemic carboxylic acids. The amine reacts with the acid to form diastereomeric ammonium carboxylate salts, which often have different solubilities, allowing for their separation by crystallization.
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Synthesis of Chiral Ligands: The primary amine group is a convenient handle for derivatization. It can be used to synthesize chiral ligands for asymmetric catalysis, where the stereocenter of the amine backbone influences the stereochemical outcome of a metal-catalyzed reaction.
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Molecular Recognition Studies: The compound has been used to prepare enantiopure stereoisomers of hemicryptophanes, which are cage-like molecules used for the specific recognition of other chiral molecules, such as glucopyranosides. [5]
Safety, Handling, and Storage
Ensuring laboratory safety is non-negotiable. (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride is a hazardous substance that requires careful handling. The following information is synthesized from authoritative safety data sheets (SDS). [8][9][10][11] GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. [8][9][11] |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage. [8][9][11] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. [9][11] |
| Skin Sensitization | May Occur | H317: May cause an allergic skin reaction. [10][12] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. [8] |
Safe Handling and Storage Protocols
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield when handling the solid or its solutions. [8][9]* Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols. [9]* Handling Practices: Avoid generating dust. Do not breathe dust, fumes, or vapors. [8][9]Wash hands and any exposed skin thoroughly after handling. [8]Do not eat, drink, or smoke in the work area. [9]* First Aid Measures:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [8][9] * Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention. [8][9] * Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. [8][9] * Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician immediately. [8]* Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place. [8][9]Keep away from incompatible materials such as strong oxidizing agents.
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Conclusion
(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride is more than just a chemical intermediate; it is an enabling tool for the creation of stereochemically complex molecules. Its value is defined by its chiral nature, the reliability of its synthesis, and its broad applicability in drug discovery and development. A thorough understanding of its properties, analytical profile, and safety requirements, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in their research endeavors.
References
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PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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PubChem. 1-(4-Methoxyphenyl)ethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from Organic Syntheses. [Link]
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